Piperidine, 2-(4-bromophenyl)-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 2-(4-bromophenyl)-3-methoxy- is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug molecules. The 2-(4-bromophenyl)-3-methoxy- substitution pattern on the piperidine ring adds unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 2-(4-bromophenyl)-3-methoxy- typically involves the reaction of 4-bromobenzene with piperidine under specific conditions. One common method includes heating a mixture of bromobenzene, piperidine, and sulfolane to 140°C, followed by the addition of potassium tert-butoxide. The reaction is maintained at 160-165°C for four hours until the raw materials are nearly consumed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 2-(4-bromophenyl)-3-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different functionalized piperidine compounds.
Scientific Research Applications
Piperidine, 2-(4-bromophenyl)-3-methoxy- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a pharmacophore in drug development, particularly for neurological and psychiatric disorders.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Piperidine, 2-(4-bromophenyl)-3-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurological functions .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
2,6-Disubstituted Piperidines: Compounds with substitutions at the 2 and 6 positions, known for their pharmacological properties.
Piperazine: A similar heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
Piperidine, 2-(4-bromophenyl)-3-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy group allows for targeted modifications and interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16BrNO |
---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-methoxypiperidine |
InChI |
InChI=1S/C12H16BrNO/c1-15-11-3-2-8-14-12(11)9-4-6-10(13)7-5-9/h4-7,11-12,14H,2-3,8H2,1H3 |
InChI Key |
ZXQQBTIHGRWDGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCNC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.